6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID
Description
6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyridazine core (Figure 1). The pyrrolidinyl substituent at position 6 enhances lipophilicity and modulates electronic properties, while the carboxylic acid group at position 3 contributes to hydrogen-bonding interactions, making it pharmacologically relevant. This scaffold is structurally analogous to several bioactive triazolopyridazine derivatives reported in kinase inhibition, PDE4 modulation, and GABAA receptor targeting .
Properties
IUPAC Name |
6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c16-10(17)9-12-11-7-3-4-8(13-15(7)9)14-5-1-2-6-14/h3-4H,1-2,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXNLTUXVRDHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with a triazolo-pyridazine intermediate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial properties against various strains of bacteria.
Medicine: Explored for its potential anticancer activity, particularly against cell lines such as A549, MCF-7, and HeLa.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth. Additionally, it may modulate GABA A receptors, influencing neurological functions .
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidin-1-yl group : Enhances solubility and receptor binding via nitrogen lone pairs.
- Carboxylic acid moiety : Facilitates ionic interactions with enzymatic active sites.
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Pharmacological and Physicochemical Comparisons
- Potency and Selectivity: PF-4254644 (c-Met inhibitor) exhibits sub-nanomolar potency due to the 1-methylpyrazole and quinoline substituents, which optimize hydrophobic interactions . In contrast, the target compound’s pyrrolidinyl group may favor binding to PDE4 or kinases via conformational flexibility . TPA023’s triazolylmethoxy group confers GABAA α2/α3 subtype selectivity, while the carboxylic acid in the target compound could mimic endogenous ligands in other receptor systems .
Metabolic Stability :
Triazolopyridazines like PF-4254644 are prone to oxidative metabolism due to electron-rich heterocycles . The pyrrolidinyl group in the target compound may mitigate this via steric hindrance.
Notes on Comparative Analysis
Metabolic Susceptibility : Triazolopyridazine cores are vulnerable to CYP450-mediated oxidation, necessitating structural optimization (e.g., pyrrolidinyl shielding) .
Substituent Effects :
- Electron-donating groups (e.g., pyrrolidinyl) enhance solubility but may reduce target affinity.
- Carboxylic acids improve target engagement but require formulation adjustments for bioavailability .
Docking Insights : Molecular modeling of PDE4 inhibitors () suggests that the triazolo[4,3-b]pyridazine core occupies adenine-binding pockets, with substituents dictating isoform specificity.
Biological Activity
The compound 6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid is a derivative of triazolo-pyridazine that has garnered attention for its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 232.25 g/mol. The structure features a pyrrolidine ring linked to a triazolo-pyridazine core, which is known to influence its biological properties.
Research indicates that compounds similar to This compound exhibit significant inhibitory activity against c-Met kinase, an important target in cancer therapy. c-Met is involved in various cellular processes such as proliferation and survival; thus, its inhibition can lead to reduced tumor growth.
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against several cancer cell lines: A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in Table 1.
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
Note: The exact IC50 values for This compound are yet to be determined (TBD) in the referenced studies.
Apoptosis Induction
Further investigations into the mechanism revealed that compound 12e could induce apoptosis in A549 cells in a dose-dependent manner. Flow cytometry assays indicated that treatment with this compound led to increased late apoptosis rates compared to the control group.
Case Studies
Case Study 1: Inhibition of c-Met Kinase
In a comparative study involving multiple derivatives, 12e demonstrated potent inhibition of c-Met kinase with an IC50 value of 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM). This suggests that the triazolo-pyridazine scaffold can be optimized for enhanced potency against c-Met-mediated pathways.
Case Study 2: Cell Cycle Analysis
Cell cycle analysis showed that treatment with compound 12e resulted in significant G0/G1 phase arrest in A549 cells. This finding indicates that the compound not only induces apoptosis but also affects cell cycle progression, further supporting its potential as an anti-cancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
